molecular formula C22H28N2 B10885364 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10885364
M. Wt: 320.5 g/mol
InChI Key: ROAYTCQGBNKYLT-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a cyclohex-3-en-1-ylmethyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:

    Formation of the Cyclohex-3-en-1-ylmethyl Intermediate: This can be achieved through the hydrogenation of cyclohex-3-en-1-ylmethanol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Preparation of the Naphthalen-1-ylmethyl Intermediate: This involves the alkylation of naphthalene with a suitable alkyl halide, such as naphthalen-1-ylmethyl chloride, in the presence of a base like potassium carbonate (K₂CO₃).

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between the piperazine ring and the prepared intermediates. This is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce any double bonds present in the cyclohexene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl halides in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of cyclohexanone or naphthalen-1-ylmethanol derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its application:

    Pharmacological Action: It may interact with neurotransmitter receptors in the brain, modulating their activity and influencing mood and behavior.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

    1-(Cyclohexylmethyl)-4-(naphthalen-1-ylmethyl)piperazine: Lacks the double bond in the cyclohexene ring.

    1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylmethyl)piperazine: Substitutes the naphthalene group with a phenyl group.

Uniqueness: 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both a cyclohex-3-en-1-ylmethyl group and a naphthalen-1-ylmethyl group, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H28N2/c1-2-7-19(8-3-1)17-23-13-15-24(16-14-23)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-2,4-6,9-12,19H,3,7-8,13-18H2

InChI Key

ROAYTCQGBNKYLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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